molecular formula C10H23N B13280848 Ethyl(2,4,4-trimethylpentan-2-yl)amine

Ethyl(2,4,4-trimethylpentan-2-yl)amine

Cat. No.: B13280848
M. Wt: 157.30 g/mol
InChI Key: PWONKOVIFVKASG-UHFFFAOYSA-N
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Description

Ethyl(2,4,4-trimethylpentan-2-yl)amine is an organic compound with the molecular formula C10H23N. It is a primary amine, characterized by the presence of an ethyl group attached to a 2,4,4-trimethylpentan-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2,4,4-trimethylpentan-2-yl)amine typically involves the reaction of 2,4,4-trimethylpentan-2-yl chloride with ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2,4,4-trimethylpentan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl(2,4,4-trimethylpentan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(2,4,4-trimethylpentan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
  • Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
  • 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline

Uniqueness

Ethyl(2,4,4-trimethylpentan-2-yl)amine is unique due to its specific ethyl and 2,4,4-trimethylpentan-2-yl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications, where its specific reactivity and interactions are advantageous .

Biological Activity

Ethyl(2,4,4-trimethylpentan-2-yl)amine, also known as a derivative of 2-amino-4-(2,4,4-trimethylpentan-2-yl)phenol, has been the subject of various studies exploring its biological activities. This article reviews the compound's potential applications in antimicrobial and antioxidant domains, alongside its interactions in biochemical pathways.

Chemical Structure and Properties

This compound is characterized by its branched aliphatic amine structure. Its unique configuration contributes to its interaction with biological systems. The compound's chemical formula is C10H23NC_{10}H_{23}N, and it has notable lipophilicity due to the presence of multiple methyl groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The phenolic hydroxyl group in its derivatives allows for hydrogen donation to neutralize free radicals, thus preventing oxidative damage.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest significant potency in inhibiting bacterial growth .

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound derivatives against Mycobacterium tuberculosis. In a screening of 1070 compounds, several derivatives showed promising results with MIC values below 20 µM . Notably, compounds with the branched chain aliphatic group exhibited enhanced activity:

CompoundMIC (µM)Selectivity Index
4PP-435.9High
4PP-445.2High

These values indicate a potential for developing new antitubercular agents based on this scaffold.

Cytotoxicity Studies

In assessing cytotoxic effects against HepG2 cells (a liver cancer cell line), some derivatives displayed low cytotoxicity with IC20 values greater than 40 µM. This suggests a favorable therapeutic index for further development .

Antioxidant Properties

The antioxidant capabilities are primarily linked to the phenolic hydroxyl group present in the structure. This property has been exploited in various formulations aimed at reducing oxidative stress in biological systems.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study confirmed that compounds derived from this compound exhibited significant inhibition of Mycobacterium tuberculosis growth with a high reconfirmation rate of activity at concentrations below 20 µM .
  • Cytotoxicity Evaluation : In another evaluation involving HepG2 cells, certain derivatives demonstrated promising selectivity indices, indicating potential for use in cancer therapeutics while minimizing toxicity to healthy cells .
  • Dual MDH Inhibition : Research focusing on dual inhibitors for MDH1/MDH2 enzymes indicated that modifications to the aliphatic chain could retain or enhance inhibitory activity against these targets. Compounds with ethyl(2,4,4-trimethylpentan-2-yl) side chains showed moderate inhibitory effects with IC50 values ranging from 1.53 to 3.38 µM .

Properties

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N-ethyl-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C10H23N/c1-7-11-10(5,6)8-9(2,3)4/h11H,7-8H2,1-6H3

InChI Key

PWONKOVIFVKASG-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)CC(C)(C)C

Origin of Product

United States

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